2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
Overview
Description
“2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid” is a complex organic compound. It contains a triazole ring, which is a type of heterocyclic compound. The “2-(3-chlorophenyl)” part refers to a phenyl group (a ring of 6 carbon atoms) with a chlorine atom attached to the third carbon . The “5-methyl” indicates a methyl group (CH3) attached to the fifth carbon of the triazole ring. The “2H” denotes the presence of hydrogen at the second position of the triazole ring. The “4-carboxylic acid” refers to a carboxylic acid group (-COOH) attached to the fourth carbon of the triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazole ring would contribute to the rigidity of the molecule, while the phenyl and methyl groups would add to its bulk. The carboxylic acid group would likely make the compound polar and could participate in hydrogen bonding .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The triazole ring is generally stable but can participate in reactions with electrophiles or nucleophiles. The carboxylic acid group could be involved in acid-base reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the polar carboxylic acid group could make it somewhat soluble in water, while the phenyl and methyl groups could increase its solubility in organic solvents .
Scientific Research Applications
Triazole Derivatives in Drug Development
Triazole derivatives, including the 2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid, have been extensively studied due to their broad range of biological activities. These compounds have shown potential in the development of new drugs with diverse biological functions. The versatility of the triazole ring structure allows for structural variations leading to significant pharmacological potential. Recent reviews and studies highlight the importance of triazole derivatives in the pharmaceutical industry, emphasizing their role in the development of novel therapeutic agents with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others (Ferreira et al., 2013).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of 1,2,4-triazole derivatives have been a focus of recent scientific research. These compounds have demonstrated significant activity against various bacterial and fungal pathogens, offering a promising direction for the development of new antimicrobial and antifungal agents. The ability to chemically modify 1,2,4-triazoles provides a pathway for optimizing their efficacy and specificity towards targeted pathogens (Ohloblina, 2022).
Synthesis and Applications in Material Science
The synthesis of 1,2,3-triazole derivatives, including those with specific substitutions such as the 2-(3-chlorophenyl)-5-methyl group, has been extensively explored due to their applications not only in pharmaceuticals but also in material science. The stability and reactivity of these compounds make them suitable for various applications, including the development of new materials with desirable physical and chemical properties. The versatility of triazole chemistry enables the design of compounds for specific applications, ranging from biologically active molecules to materials with unique properties (Kaushik et al., 2019).
Environmental Impact and Biodegradation
Understanding the environmental impact of chlorophenyl compounds, including their persistence and biodegradation, is crucial for assessing their safety and ecological footprint. Studies have assessed the effects of chlorophenyl compounds on the aquatic environment, highlighting the need for efficient biodegradation pathways to mitigate their potential environmental hazards. Research into the microbial degradation of such compounds is vital for developing strategies to reduce their presence in the environment and prevent potential adverse effects on ecosystems (Krijgsheld & Gen, 1986).
Safety and Hazards
As with any chemical compound, handling “2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. Specific safety data would depend on various factors including the compound’s reactivity, toxicity, and environmental impact .
Future Directions
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-methyltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16)13-14(12-6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHCGRZRBHMDMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368904 | |
Record name | 2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24835035 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1627-90-3 | |
Record name | 2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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